(2Z)-2-[(naphthalen-1-yl)imino]-6-nitro-2H-chromene-3-carboxamide
CAS No.: 329690-09-7
Cat. No.: VC6630703
Molecular Formula: C20H13N3O4
Molecular Weight: 359.341
* For research use only. Not for human or veterinary use.
![(2Z)-2-[(naphthalen-1-yl)imino]-6-nitro-2H-chromene-3-carboxamide - 329690-09-7](/images/structure/VC6630703.png)
CAS No. | 329690-09-7 |
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Molecular Formula | C20H13N3O4 |
Molecular Weight | 359.341 |
IUPAC Name | 2-naphthalen-1-ylimino-6-nitrochromene-3-carboxamide |
Standard InChI | InChI=1S/C20H13N3O4/c21-19(24)16-11-13-10-14(23(25)26)8-9-18(13)27-20(16)22-17-7-3-5-12-4-1-2-6-15(12)17/h1-11H,(H2,21,24) |
Standard InChI Key | AMAXHYNGTVZQDG-XDOYNYLZSA-N |
SMILES | C1=CC=C2C(=C1)C=CC=C2N=C3C(=CC4=C(O3)C=CC(=C4)[N+](=O)[O-])C(=O)N |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
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Formation of the chromene backbone: This can be achieved through cyclization reactions involving salicylaldehyde derivatives and other reagents.
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Introduction of the nitro group: Nitration of the aromatic ring is performed using standard nitrating agents like nitric acid.
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Attachment of the imino group: The naphthalenyl imino moiety is introduced via condensation of a naphthylamine derivative with an aldehyde or ketone precursor.
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Carboxamide functionalization: This step involves amidation reactions using carboxylic acid derivatives or activated esters.
Potential Applications
Chromene derivatives, including compounds like (2Z)-2-[(naphthalen-1-yl)imino]-6-nitro-2H-chromene-3-carboxamide, are known for their diverse pharmacological properties:
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Anticancer activity: Chromenes often exhibit cytotoxic effects against various cancer cell lines due to their ability to interfere with cellular pathways like apoptosis.
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Antioxidant properties: The nitro and imino groups may contribute to radical scavenging activity.
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Anti-inflammatory potential: Chromenes have been studied as inhibitors of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).
Analytical Characterization
The characterization of this compound relies on advanced spectroscopic techniques:
Technique | Purpose |
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NMR Spectroscopy | Confirms molecular structure (e.g., ¹H NMR, ¹³C NMR) |
Mass Spectrometry | Determines molecular weight and fragmentation patterns |
UV-Vis Spectroscopy | Identifies electronic transitions in conjugated systems |
IR Spectroscopy | Detects functional groups (e.g., -NO₂, -C=O) |
Future Directions
Further research on (2Z)-2-[(naphthalen-1-yl)imino]-6-nitro-2H-chromene-3-carboxamide could focus on:
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Pharmacological evaluation: Testing its efficacy against specific diseases such as cancer or inflammation.
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Structure optimization: Modifying substituents to enhance biological activity or reduce toxicity.
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Mechanistic studies: Investigating its mode of action at the molecular level.
This compound represents a promising candidate for drug development due to its structural features and potential biological activities. Comprehensive studies are needed to fully explore its therapeutic applications.
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